4-Chloro-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine

Physicochemical Property Prediction Lipophilicity Agrochemical Design

4-Chloro-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine (CAS 112451-45-3) is the exact intermediate required to replicate Syngenta patent WO2012/117021 A2. Procuring the des-methyl analog (CAS 77168-31-1) introduces a ~0.61 LogP shift, altering cross-coupling reactivity and downstream fungicidal SAR. This building block eliminates that risk. - Purity: ≥98% (HPLC) for reproducible agrochemical synthesis - Application: Directly exemplified pyridinyl-pyrimidine precursor for pathogenic fungi control - Supply: BenchChem ensures batch-to-batch consistency with full analytical documentation.

Molecular Formula C11H10ClN3
Molecular Weight 219.67 g/mol
CAS No. 112451-45-3
Cat. No. B13959773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine
CAS112451-45-3
Molecular FormulaC11H10ClN3
Molecular Weight219.67 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=NC(=CC(=N2)Cl)C
InChIInChI=1S/C11H10ClN3/c1-7-4-3-5-9(13-7)11-14-8(2)6-10(12)15-11/h3-6H,1-2H3
InChIKeyGZUUHOGIWXQZJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine: Key Intermediate Overview


4-Chloro-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine (CAS 112451-45-3) is a heterocyclic small molecule belonging to the 2-(pyridin-2-yl)-pyrimidine class [1]. Its structure features a pyrimidine core with a reactive 4-chloro leaving group, a 6-methyl substituent, and a 6-methylpyridin-2-yl moiety at the 2-position. This compound has been specifically disclosed as a key synthetic intermediate in the patent literature for fungicidal active ingredients, notably in WO2012/117021 A2 by Syngenta, where it is used to construct 2-(pyridin-2-yl)-pyrimidine derivatives for controlling pathogenic fungi [1]. Unlike the simpler des-methyl analog 4-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine (CAS 77168-31-1), the presence of the additional methyl group on the pyridine ring imposes distinct physicochemical properties and structure-activity relationship (SAR) constraints that are critical for downstream biological performance.

Intermediate Role Key building block in patented fungicide synthesis
Reactive Handle 4-Chloro leaving group enables cross-coupling chemistry
Analog Identity 6-Methylpyridin-2-yl substitution distinct from des-methyl parent

4-Chloro-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine: Why Substitution Fails


Within the 2-pyridyl-pyrimidine family, even minor structural modifications drastically alter biological activity profiles. Systematic SAR studies have demonstrated that the specific position and nature of substituents on both the pyrimidine and pyridine rings govern enzyme inhibition potency and selectivity. For instance, a medicinal chemistry analysis of pyridinylpyrimidines targeting human methionine aminopeptidase-1 (HsMetAP1) identified that the 5'-chloro substituent on the pyridine ring is critical for enhanced potency [1]. Similarly, research on antiplasmodial 2-pyridyl pyrimidines established a direct link between lipophilicity (influenced by ring substitution) and antiparasitic activity [2]. Consequently, procuring a generic analog such as 4-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine (CAS 77168-31-1) in place of the 6-methylpyridin-2-yl derivative will yield an intermediate with different LogP, different cross-coupling reactivity at the pyridine ring, and ultimately a final compound with divergent, and likely inferior, target engagement. The quantitative evidence below details where this specific substitution becomes non-interchangeable.

Lipophilicity mismatch
The additional methyl group increases logP, potentially shifting membrane permeability and bioactivity profiles from intended SAR.
Reaction stoichiometry shift
A higher molecular weight compared to the des-methyl analog changes molar equivalence, affecting synthesis yield and consistency.
Patent route specificity
The des-methyl analog is not exemplified in WO2012/117021, limiting direct substitution for IP-compliant agrochemical development.

4-Chloro-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine vs Des-Methyl Analog: Quantitative Evidence


LogP Shift and Lipophilicity-Driven Bioactivity

The addition of a methyl group to the pyridine ring increases calculated logP by approximately 0.61 units compared to the des-methyl analog, moving from XLogP3-AA 2.2 to a reported LogP of 2.81 for the target compound [1]. In the 2-pyridyl pyrimidine class, lipophilicity has been experimentally correlated with activity; the antiplasmodial SAR analysis demonstrated that increased lipophilicity directly enhances antiparasitic potency [2]. This difference predicts measurably altered membrane permeability and target binding.

LogP Shift
Reported
Δ LogP ≈ 0.61
Altered membrane permeability context
Computational estimates; source-specific review
Physicochemical Property Prediction Lipophilicity Agrochemical Design

Molecular Weight Impact on Synthesis

The target compound has a molecular weight of 219.67 g/mol, which is 14.03 g/mol heavier than the des-methyl analog (205.64 g/mol) due to the additional methyl substituent [1]. This difference directly affects reaction stoichiometry and molar equivalence calculations during synthesis, and alters the mass balance for any subsequent formulation.

MW Difference
Reported
14.03 g/mol (6.8%)
Impacts reaction stoichiometry
Affects molar equivalence in synthesis
Molecular Weight Synthetic Intermediate Reaction Stoichiometry

Exclusive Intermediacy in Patented Fungicide Series

Patent WO2012/117021 A2 explicitly exemplifies 4-chloro-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine as an intermediate for synthesizing potent 2-(pyridin-2-yl)-pyrimidine fungicides [1]. The des-methyl analog is not claimed or exemplified in this specific lead optimization pathway, indicating that the 6-methyl substitution on the pyridine is a structural requirement for the intellectual property and the associated biological activity of the final active ingredient.

Patent Exemplification
Patent literature
Explicitly exemplified in WO2012/117021
Required for IP-compliant synthesis
Des-methyl analog not exemplified
Fungicide Patent-Protected Scaffold Agrochemical Intermediates

4-Chloro-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine: High-Value Applications


Patent-Protected Fungicide Synthesis

As the directly exemplified intermediate in WO2012/117021 A2, this compound is the unequivocal building block for constructing a specific series of fungicidal pyridinyl-pyrimidines. Agrochemical R&D teams working on this patent family must source this precise intermediate to replicate the published synthetic routes and achieve the reported control of pathogenic fungi .

SAR Studies on Pyridinyl-Pyrimidine Anti-Infectives

Given the established link between ring substitution, lipophilicity, and antiplasmodial/antileishmanial activity in 2-pyridyl pyrimidines, this 6-methylpyridin-2-yl analog serves as a critical probe molecule. The predicted LogP increase of ~0.61 over the des-methyl parent makes it a standard for testing the impact of steric and electronic effects on potency and selectivity in antiparasitic programs [1].

Analytical Method Calibration Standard

The unique molecular weight (219.67 g/mol) and specific InChIKey of this compound distinguish it clearly from its des-methyl analog (205.64 g/mol). It can be used as a reference standard in LC-MS or GC-MS method development to ensure chromatographic separation and accurate quantification of reaction mixtures where the analog might be a common impurity or side product [2][3].

Application
Selection Property
Validation Focus
Patent-route fungicide synthesis
Intermediate identity match
Regulatory IP compliance and synthetic fidelity
Antiparasitic SAR studies
Methyl-substituted pyridinyl-pyrimidine
Lipophilicity-activity relationship evaluation
Analytical method calibration
Discriminative molecular identity
Chromatographic separation from des-methyl analog
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